

Orthorhombic crystal system of barium tartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium tartrate*

Cat. No.: *B1588208*

[Get Quote](#)

An In-depth Technical Guide to the Orthorhombic Crystal System of **Barium Tartrate**

Abstract

Barium tartrate ($\text{BaC}_4\text{H}_4\text{O}_6$) is a metal-organic compound that has garnered interest for its potential applications in various scientific and technological fields. The precise characterization of its crystalline structure is fundamental to understanding its physical and chemical properties. This technical guide provides a comprehensive overview of the orthorhombic crystal system of **barium tartrate**, focusing on its synthesis, structural characterization, and key crystallographic data. Methodologies for crystal growth, including the widely used gel diffusion technique, are detailed. Furthermore, this document outlines the standard analytical protocols for structure determination and morphological analysis, such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Analysis (EDAX). All quantitative data are summarized in structured tables for clarity and comparative analysis.

Crystal Growth and Synthesis

The synthesis of high-quality single crystals of **barium tartrate** is a prerequisite for accurate structural analysis. The gel growth or gel diffusion technique is a prevalent and effective method for growing sparingly soluble crystals like **barium tartrate** at room temperature. This method's simplicity and cost-effectiveness make it an attractive choice.

Single Diffusion Gel Growth Method

The single diffusion gel growth method is commonly employed to synthesize **barium tartrate** crystals. In this technique, a gel, such as silica or agar-agar, acts as a medium for the

controlled diffusion of reactants, leading to the slow formation of crystals.

Experimental Protocol:

- **Gel Preparation:** A gel is prepared, typically using sodium metasilicate (Na_2SiO_3) solution acidified with an acid like acetic acid (CH_3COOH) to a specific pH, often around 4.0. Alternatively, agar-agar gel can be used. The density of the sodium metasilicate solution is a critical parameter, with values around 1.05 g/cm^3 being reported.
- **Gel Setting:** The prepared solution is transferred into glass tubes and left undisturbed to set and age for a period, typically 2-3 days.
- **Reactant Addition:** After the gel has set, a supernatant solution containing one of the reactants, such as barium chloride (BaCl_2), is carefully poured over the gel. The other reactant, tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$) or a salt like disodium tartrate, is incorporated into the gel itself or added as a second supernatant.
- **Crystal Growth:** The tubes are sealed and kept at a constant temperature, often room temperature. Over time (typically several weeks), the reactants diffuse through the gel, and where they meet at a critical supersaturation, nucleation occurs, followed by crystal growth. Good quality spherulitic crystals can be grown over a period of approximately 45 days.
- **Harvesting:** Once the crystals have reached a suitable size, they are carefully harvested from the gel.

The morphology and size of the resulting crystals are influenced by various parameters, including the pH of the gel, gel density and aging, concentrations of reactants, and ambient temperature.

Structural and Morphological Characterization

A multi-technique approach is essential for the comprehensive characterization of **barium tartrate** crystals. This typically involves X-ray diffraction for structural information, scanning electron microscopy for surface morphology, and energy-dispersive X-ray analysis for elemental composition.

X-ray Diffraction (XRD)

XRD is the definitive technique for determining the crystal structure, lattice parameters, and space group of a crystalline material. Both single-crystal and powder XRD methods can be employed.

Experimental Protocol:

- **Sample Preparation:** For powder XRD, a selection of harvested crystals is finely ground into a homogeneous powder. For single-crystal XRD, a high-quality, defect-free single crystal of appropriate size is selected and mounted on a goniometer head.
- **Data Collection:** The sample is irradiated with monochromatic X-rays (commonly $\text{CuK}\alpha$ radiation with a wavelength of $\lambda = 1.5406 \text{ \AA}$). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The sample is scanned over a wide 2θ range (e.g., 20° to 80°) to collect all significant diffraction peaks.
- **Data Analysis:** The resulting diffraction pattern is a fingerprint of the crystalline material. The positions (2θ values) and intensities of the diffraction peaks are analyzed.
 - The d-spacings (interplanar distances) are calculated using Bragg's Law ($n\lambda = 2d \sin\theta$).
 - The diffraction pattern is indexed to assign Miller indices (hkl) to each peak.
 - The lattice parameters (a, b, c) and the crystal system are determined from the indexed pattern. For an orthorhombic system, the analysis of diffraction peaks confirms this structure.
 - Systematic absences in the diffraction pattern are used to determine the space group.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography and morphology of the crystals.

Experimental Protocol:

- **Sample Mounting:** The harvested crystals are mounted on an aluminum stub using conductive adhesive.

- **Sputter Coating:** To prevent charging effects and enhance image quality, the samples are typically coated with a thin layer of a conductive material, such as gold, in a sputter coater.
- **Imaging:** The sample is placed in the SEM chamber, and a high-energy beam of electrons is scanned across its surface. The interactions between the electron beam and the sample produce secondary electrons, which are detected to form an image of the surface. Images are captured at various magnifications to reveal morphological details.

Energy-Dispersive X-ray Analysis (EDAX)

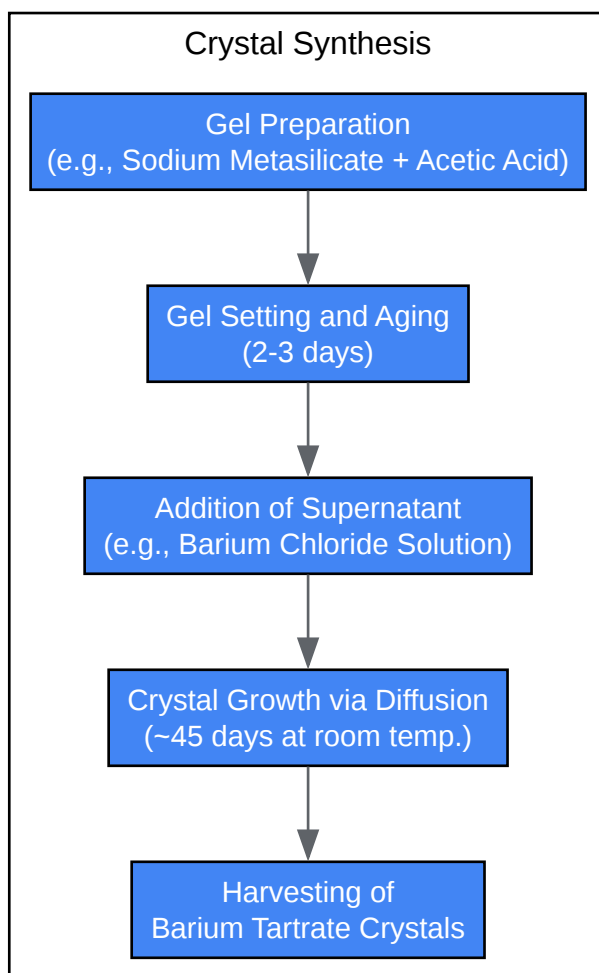
EDAX, often coupled with SEM, is used to determine the elemental composition of the crystals, confirming their purity and stoichiometry.

Experimental Protocol:

- **Data Acquisition:** During SEM imaging, the electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDAX detector measures the energy of these X-rays.
- **Spectral Analysis:** An energy spectrum is generated, with peaks corresponding to the specific elements present in the sample. The positions of the peaks identify the elements, and the peak intensities can be used for quantitative analysis to determine the atomic and weight percentages of the constituent elements.

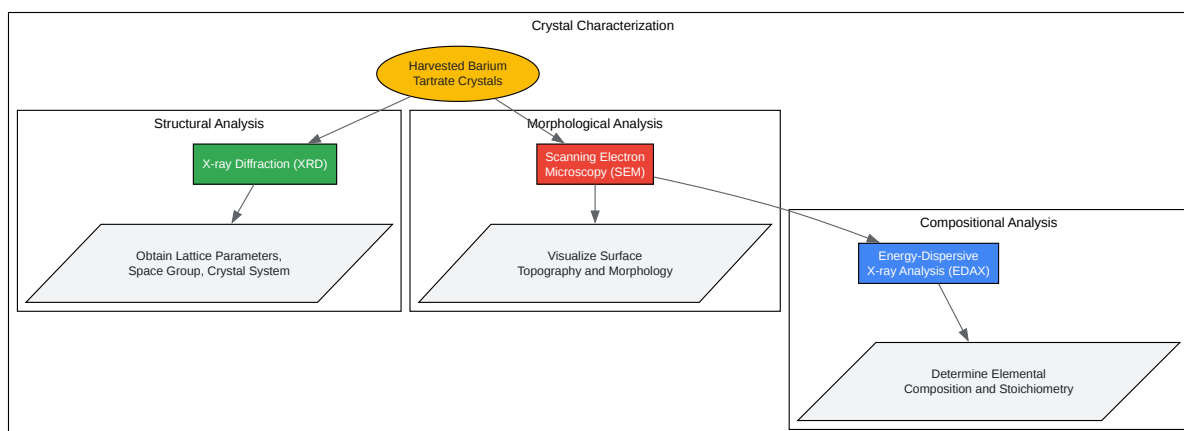
Experimental Workflows and Diagrams

Visualizing the experimental processes can aid in understanding the logical flow from synthesis to characterization.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **barium tartrate** crystals via the single diffusion gel growth method.



[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of synthesized **barium tartrate** crystals.

Crystallographic Data for Orthorhombic Barium Tartrate

Multiple studies have confirmed that **barium tartrate** can crystallize in the orthorhombic system. The structural parameters have been determined through single-crystal X-ray diffraction.

Crystallographic Parameters

The lattice parameters and space group are the defining characteristics of the crystal's unit cell.

Parameter	Value	Reference
Crystal System	Orthorhombic	
Space Group	P2 ₁ 2 ₁ 2 ₁	
a (Å)	8.3986(2)	
b (Å)	9.0370(3)	
c (Å)	8.1924(3)	
Unit Cell Volume (Å ³)	5671	

Elemental Composition

EDAX analysis confirms the presence of barium, carbon, and oxygen in the grown crystals, with atomic percentages close to the theoretical values for BaC₄H₄O₆.

Element	Experimental Mass %	Experimental Atomic %	Theoretical Mass %	Theoretical Atomic %	Reference
C	13.81	37.56	16.27	36.84	
O	23.24	47.46	21.69	49.12	
Ba	62.95	14.98	62.04	14.04	

Conclusion

Barium tartrate can be successfully synthesized as single crystals belonging to the orthorhombic crystal system, predominantly through the gel growth technique. The established experimental protocols for synthesis and characterization, including XRD, SEM, and EDAX, provide a robust framework for obtaining and verifying the structural and compositional properties of these crystals. The crystallographic data presented, including lattice parameters and elemental composition, offer a definitive reference for researchers and scientists. This comprehensive understanding is crucial for the further investigation and potential application of **barium tartrate** in various fields of materials science and drug development.

- To cite this document: BenchChem. [Orthorhombic crystal system of barium tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588208#orthorhombic-crystal-system-of-barium-tartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com